1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
Brand Name: Vulcanchem
CAS No.: 2098053-39-3
VCID: VC3140075
InChI: InChI=1S/C13H17N3/c1-2-10(3-1)9-15-6-7-16-13(15)8-12(14-16)11-4-5-11/h6-8,10-11H,1-5,9H2
SMILES: C1CC(C1)CN2C=CN3C2=CC(=N3)C4CC4
Molecular Formula: C13H17N3
Molecular Weight: 215.29 g/mol

1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

CAS No.: 2098053-39-3

Cat. No.: VC3140075

Molecular Formula: C13H17N3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole - 2098053-39-3

Specification

CAS No. 2098053-39-3
Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
IUPAC Name 1-(cyclobutylmethyl)-6-cyclopropylimidazo[1,2-b]pyrazole
Standard InChI InChI=1S/C13H17N3/c1-2-10(3-1)9-15-6-7-16-13(15)8-12(14-16)11-4-5-11/h6-8,10-11H,1-5,9H2
Standard InChI Key CLJDRGBFOJYXAW-UHFFFAOYSA-N
SMILES C1CC(C1)CN2C=CN3C2=CC(=N3)C4CC4
Canonical SMILES C1CC(C1)CN2C=CN3C2=CC(=N3)C4CC4

Introduction

Chemical Structure and Properties

Structural Features and Composition

1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound built upon the imidazo[1,2-b]pyrazole scaffold. The base scaffold consists of a fused ring system with a five-membered pyrazole ring connected to a five-membered imidazole ring, sharing two adjacent carbon atoms to form the bicyclic structure . This particular compound features two distinct cycloalkyl substituents:

  • A cyclobutylmethyl group attached to the nitrogen at position 1

  • A cyclopropyl group attached at position 6

The closest related compound identified in the search results is 1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole, which lacks the 6-cyclopropyl substituent . This related compound has a molecular weight of 175.23 g/mol and a molecular formula of C10H13N3 . The addition of a cyclopropyl group (C3H5) at position 6 would increase the molecular formula to C13H17N3 and the molecular weight by approximately 41 g/mol, resulting in an estimated molecular weight of around 216 g/mol for 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole.

Synthetic Methodologies

General Approaches to Imidazo[1,2-b]pyrazole Synthesis

The synthesis of 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole would likely follow established methods for preparing substituted imidazo[1,2-b]pyrazoles. Research on the imidazo[1,2-b]pyrazole scaffold has demonstrated several functionalization approaches, including:

  • Br/Mg-exchange reactions

  • Regioselective magnesiations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl)

  • Zincations with TMP-bases

  • Subsequent trapping reactions with various electrophiles

These methods enable selective modification at different positions of the imidazo[1,2-b]pyrazole core structure, providing routes to introduce substituents such as the cyclopropyl group at position 6.

N-Substitution Strategies

For introducing the cyclobutylmethyl group at position 1, analogous reactions to those used for related compounds could be employed. In the synthesis of 1-(cyclobutylmethyl)-1H-pyrazole-5-carbaldehyde (a different but structurally related compound), N-alkylation strategies are commonly used. Similar approaches could be applied to introduce the cyclobutylmethyl group to the imidazo[1,2-b]pyrazole scaffold.

Drawing from methodologies used in other heterocyclic systems, N-alkylation typically involves:

  • Deprotonation of the nitrogen (usually with a strong base like NaH or K2CO3)

  • Reaction with cyclobutylmethyl halides (such as cyclobutylmethyl bromide or iodide)

  • Purification of the N-alkylated product

Structure-Activity Relationships

Comparison with Indole Isosteres

The imidazo[1,2-b]pyrazole scaffold has been investigated as a non-classical isostere of indole, with research showing that substitution of an indole ring with an imidazo[1,2-b]pyrazole can significantly improve solubility in aqueous media . This property could be advantageous for pharmaceutical applications, as improved water solubility often correlates with better bioavailability.

In the context of 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, the presence of two different cycloalkyl substituents might further modify its pharmacological profile compared to related indole derivatives.

Analytical Characterization Methods

Spectroscopic Identification

For the characterization of 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole, several analytical techniques would typically be employed:

  • NMR Spectroscopy: 1H and 13C NMR would provide essential structural information:

    • The cyclobutyl protons would typically appear between 1.8-2.3 ppm

    • The cyclopropyl protons would show characteristic signals between 0.2-1.0 ppm

    • The methylene bridge between the cyclobutyl group and the nitrogen would appear around 3.8-4.2 ppm

    • The aromatic protons of the imidazo[1,2-b]pyrazole scaffold would resonate in the 6.8-8.0 ppm region

  • Mass Spectrometry: Would confirm the molecular weight (approximately 216 g/mol) and provide fragmentation patterns that could verify the structural components.

  • Infrared Spectroscopy: Would identify characteristic functional group absorptions, including C-H stretching bands for the cycloalkyl groups.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) and gas chromatography (GC) would be valuable for assessing the purity of synthesized 1-(cyclobutylmethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole. These techniques could also be used for comparison with structurally related compounds to establish structure-retention relationships.

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